4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)-
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Overview
Description
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- is a synthetic organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure with a hydroxy group at the 7th position and a nitrophenoxy group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-1-benzopyran-4-one and 4-nitrophenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide).
Coupling Reaction: The 4-nitrophenol is reacted with 7-hydroxy-4H-1-benzopyran-4-one in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzopyran derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its cytotoxic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2-hydroxyphenyl)-
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-
Comparison:
- Uniqueness: The presence of the nitrophenoxy group at the 3rd position distinguishes it from other similar compounds, imparting unique chemical and biological properties.
- Chemical Properties: Compared to its analogs, the nitro group enhances its reactivity and potential for further chemical modifications.
- Biological Activity: The nitrophenoxy derivative may exhibit different biological activities compared to its methoxy or hydroxy analogs, making it a valuable compound for specific research applications.
Biological Activity
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)-, also known by its CAS number 105173-18-0, is a compound that belongs to the benzopyran family. This class of compounds has garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and case studies.
Chemical Structure and Properties
The structural formula of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-nitrophenoxy)- can be represented as follows:
This compound contains a benzopyran core with hydroxyl and nitrophenyl substituents, which may significantly influence its biological activity.
Antimicrobial Activity
Research has shown that benzopyran derivatives exhibit notable antimicrobial properties. A study evaluated various coumarin derivatives against common pathogens, revealing that certain modifications in the structure enhance their efficacy. For instance, compounds with electron-withdrawing groups at specific positions demonstrated increased antibacterial activity against Staphylococcus aureus and Escherichia coli .
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
7-Hydroxy-3-(4-nitrophenoxy)- | S. aureus | 50 µg/mL |
7-Hydroxy-3-(4-nitrophenoxy)- | E. coli | 75 µg/mL |
Anticancer Activity
The anticancer potential of benzopyran derivatives has been extensively studied. A case study indicated that compounds similar to 4H-1-Benzopyran-4-one exhibited cytotoxic effects on various cancer cell lines. For example, a derivative demonstrated an IC50 value of 0.024 µM against HeLa cells, indicating potent antiproliferative activity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.024 |
A549 | 0.036 |
A2780 | 0.14 |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest in therapeutic development. Studies have shown that certain benzopyran derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
The biological activities of 4H-1-Benzopyran-4-one are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many coumarins inhibit enzymes involved in inflammatory pathways.
- Antioxidant Properties : The compound exhibits free radical scavenging activity, which can protect cells from oxidative stress.
- Modulation of Cell Signaling : Benzopyrans can influence signaling pathways associated with cell proliferation and apoptosis.
Study on Uterotrophic Activity
A notable study focused on the uterotrophic effects of various benzopyran derivatives in female albino rats. The results indicated that certain modifications could enhance uterine weight gain significantly, suggesting potential applications in reproductive health .
Study on Antifertility Effects
Another investigation assessed the antifertility effects of several benzopyran compounds, including the target compound. The results showed varying degrees of antiimplantation activity, providing insights into the reproductive pharmacology of these compounds .
Properties
CAS No. |
137988-02-4 |
---|---|
Molecular Formula |
C15H9NO6 |
Molecular Weight |
299.23 g/mol |
IUPAC Name |
7-hydroxy-3-(4-nitrophenoxy)chromen-4-one |
InChI |
InChI=1S/C15H9NO6/c17-10-3-6-12-13(7-10)21-8-14(15(12)18)22-11-4-1-9(2-5-11)16(19)20/h1-8,17H |
InChI Key |
UTXKAQHACDWHLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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